5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

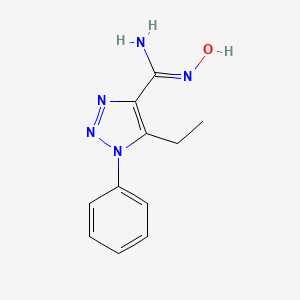

5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture and nomenclature. The systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of functional groups within the triazole framework, where the ethyl group occupies the 5-position, the phenyl substituent is located at the 1-position, and the hydroxycarboximidamide functionality is attached to the 4-position of the 1H-1,2,3-triazole core structure. This nomenclature system provides unambiguous identification of the compound's structural features and ensures consistent communication within the scientific community.

The molecular formula C₁₁H₁₃N₅O encapsulates the elemental composition of this triazole derivative, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and one oxygen atom. The molecular weight of 231.25 grams per mole establishes its position within the range of small molecule pharmaceuticals, making it suitable for various biological applications and synthetic modifications. The Chemical Abstracts Service number 1325549-80-1 serves as a unique identifier for this compound in chemical databases and literature searches, facilitating research coordination and compound tracking across different scientific investigations.

Table 1: Basic Chemical Properties of 5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide |

| Molecular Formula | C₁₁H₁₃N₅O |

| Molecular Weight | 231.25 g/mol |

| Chemical Abstracts Service Number | 1325549-80-1 |

| Structural Classification | 1,2,3-triazole derivative |

| Functional Groups | Triazole, carboximidamide, hydroxyl |

The structural complexity of 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide emerges from the integration of multiple pharmacologically relevant moieties within a single molecular framework. The 1,2,3-triazole ring system provides the foundational heterocyclic core, known for its aromatic stability and diverse biological interactions. The carboximidamide group contributes to the compound's potential for hydrogen bonding and molecular recognition, while the hydroxyl functionality enhances solubility and metabolic properties. This combination of structural elements creates a versatile platform for medicinal chemistry optimization and biological activity modulation.

Historical Context in Heterocyclic Chemistry

The development of 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide builds upon more than a century of triazole chemistry advancement, tracing its origins to the foundational work of nineteenth-century chemists. The triazole nomenclature was first established by Bladin in 1885, who characterized the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This initial discovery established the conceptual framework for understanding triazole chemistry and laid the groundwork for subsequent synthetic developments that would eventually lead to complex derivatives like 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide.

The synthetic methodology for 1,2,3-triazole derivatives experienced significant advancement in 1910 when German chemists Otto Dimroth and Gustav Fester successfully synthesized 1H-1,2,3-triazole through thermal treatment of hydrazoic acid and acetylene solutions at 100 degrees Celsius for 70 hours. This pioneering synthetic approach demonstrated the feasibility of constructing triazole rings through cycloaddition reactions, establishing a precedent for modern synthetic strategies. The Dimroth methodology represented a crucial milestone in heterocyclic chemistry, proving that stable triazole structures could be reliably synthesized despite the presence of three adjacent nitrogen atoms, which had previously been considered a challenging structural motif.

The evolution of triazole chemistry gained substantial momentum following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of pharmaceutical agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These therapeutic breakthroughs demonstrated the medicinal potential of triazole-containing compounds and motivated extensive research into structure-activity relationships within this chemical class. The mechanism of antifungal action was subsequently established, involving inhibition of ergosterol synthesis and blocking of P450-dependent enzyme systems, particularly cytochrome P450 51. This mechanistic understanding provided the theoretical foundation for designing new triazole derivatives with enhanced biological properties.

Table 2: Historical Milestones in Triazole Chemistry Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1885 | Bladin | Triazole nomenclature establishment | Foundational chemical classification |

| 1910 | Dimroth and Fester | First synthesis of 1H-1,2,3-triazole | Proof of synthetic feasibility |

| 1944 | Multiple researchers | Discovery of azole antifungal activity | Pharmaceutical applications identified |

| 2001 | Sharpless and colleagues | Copper-catalyzed azide-alkyne cycloaddition | Modern click chemistry methodology |

| 2020s | Contemporary researchers | Carboximidamide-triazole hybrids | Advanced pharmaceutical design |

The contemporary relevance of triazole chemistry in pharmaceutical development stems from the inherent properties of triazole-type ring structures, which demonstrate exceptional ability to coordinate with heme iron centers in cytochrome P450 enzymes. This coordination capability, combined with the formation of multiple weak nonbonding interactions with biological receptors and enzymes, establishes triazoles as privileged scaffolds in medicinal chemistry. The development of copper-catalyzed azide-alkyne cycloaddition reactions revolutionized triazole synthesis by providing reliable access to 1,4-disubstituted 1,2,3-triazoles under mild conditions, while ruthenium-catalyzed variants enable selective formation of 1,5-disubstituted isomers.

Position Within Triazole-Carboximidamide Structural Family

5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide occupies a distinctive position within the broader triazole-carboximidamide structural family, representing an advanced example of hybrid molecular design that combines multiple pharmacophoric elements. The triazole-carboximidamide structural class has emerged as a significant focus in contemporary medicinal chemistry research, particularly for developing dual-target inhibitors that can simultaneously interact with multiple biological pathways. This compound exemplifies the sophisticated approach to drug design that leverages the complementary properties of triazole rings and carboximidamide functionalities to achieve enhanced biological activity profiles.

The carboximidamide moiety integrated into the triazole framework provides multiple sites for molecular recognition and binding interactions with biological targets. Research demonstrates that triazole-carboximidamide derivatives exhibit significant potential as dual epidermal growth factor receptor and vascular endothelial growth factor receptor-2 inhibitors, representing an important therapeutic strategy for cancer treatment. The structural flexibility of the carboximidamide group allows for optimization of binding affinity and selectivity through systematic modification of substituent patterns and stereochemistry. This versatility positions compounds like 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide as valuable lead structures for pharmaceutical development.

The 1,2,3-triazole core structure provides essential aromatic stability and serves as a bioisostere for various carboxylic acid derivatives and imidazoles in medicinal chemistry applications. The planar aromatic character of the triazole ring enables π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen atoms participate in hydrogen bonding networks that stabilize protein-ligand complexes. The surprising stability of 1,2,3-triazoles compared to other organic compounds containing three adjacent nitrogen atoms makes them attractive scaffolds for pharmaceutical applications where metabolic stability is crucial.

Table 3: Structural Classification of Triazole-Carboximidamide Family Members

| Compound Type | Core Structure | Substitution Pattern | Biological Activity |

|---|---|---|---|

| Simple 1,2,3-triazole-carboximidamides | Triazole + carboximidamide | Various aromatic substituents | Antimicrobial, anticancer |

| N-hydroxy derivatives | Triazole + hydroxycarboximidamide | Phenyl and alkyl substituents | Enhanced antiproliferative |

| Dual-substituted variants | Multi-substituted triazole rings | Complex aromatic systems | Dual enzyme inhibition |

| Fused ring systems | Triazole fused to other rings | Extended conjugated systems | Specialized receptor targeting |

The synthetic accessibility of triazole-carboximidamide derivatives through established click chemistry methodologies facilitates the preparation of diverse structural analogs for structure-activity relationship studies. The copper-catalyzed azide-alkyne cycloaddition reaction provides reliable access to the triazole core, while subsequent functionalization with carboximidamide groups can be achieved through various coupling strategies. This synthetic versatility enables the systematic exploration of chemical space around the 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide scaffold, supporting medicinal chemistry optimization efforts and the development of improved therapeutic agents.

Properties

IUPAC Name |

5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNRHYILKYOKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of acetic acid to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting their potential as antimicrobial agents in pharmaceuticals .

Anticancer Properties

Triazoles are also being investigated for their anticancer activities. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. A notable study highlighted the compound's effectiveness in inducing apoptosis in cancer cells through the modulation of signaling pathways .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are utilized as fungicides in agriculture. The application of 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide can enhance crop protection against fungal pathogens. A comparative study showed that this compound effectively reduced the incidence of fungal diseases in crops such as wheat and corn .

Plant Growth Regulators

Additionally, triazoles are being explored as plant growth regulators. They can influence plant growth by modulating hormone levels and enhancing stress resistance. Research has indicated that the application of such compounds can lead to improved yield and quality in various agricultural products .

Material Science

Polymer Chemistry

In material science, 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is being studied for its role in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A case study demonstrated that polymers modified with triazole derivatives exhibited improved resistance to thermal degradation compared to unmodified counterparts .

Nanotechnology Applications

The compound has potential applications in nanotechnology for the development of nanomaterials with unique properties. Its ability to form coordination complexes with metal ions opens avenues for creating nanocomposites with enhanced electronic and optical characteristics .

Data Tables

Mechanism of Action

The mechanism of action of 5-ethyl-N’-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Functional Group Impact on Properties

- Pyridinyl (CAS: 1338696-35-7): Introduces aromatic π-stacking capabilities, useful in targeting enzyme active sites .

- 1-Substituents :

Research Findings and Data

Purity and Yield Comparison

| Compound | Purity | Yield | Reference |

|---|---|---|---|

| Target (CAS: 1325549-80-1) | >95% | N/A | |

| 1-Benzyl analog (CAS: 1255791-11-7) | Not specified | N/A | |

| (Z)-5-Amino derivative (3a) | Not specified | 93% |

Pharmacological Potential

- Pyridinyl Analog (CAS: 1338696-35-7) : Pyridine's nitrogen atoms may facilitate interactions with heme-containing enzymes, such as cytochrome P450 .

Biological Activity

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide (CAS No. 1325549-80-1) is a heterocyclic compound belonging to the triazole class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Weight: 231.25 g/mol

- InChI Key: IGNRHYILKYOKJJ-UHFFFAOYSA-N

- Functional Groups: Hydroxy group and carboximidamide group enhance its biological activity.

5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide exhibits its biological effects primarily through interactions with specific molecular targets. The triazole ring facilitates the formation of hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activities. This compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby influencing various biochemical pathways involved in disease processes.

Anticancer Activity

Research has highlighted the potential of 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide as an anticancer agent. Compounds with a triazole core have been shown to exhibit low multidrug resistance and high bioavailability, making them suitable candidates for cancer therapy. Studies indicate that derivatives of triazoles can effectively inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers .

Case Study:

In a study evaluating the anticancer properties of triazole derivatives, compounds similar to 5-ethyl-N'-hydroxy-1-phenyl demonstrated significant activity against human breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of tyrosine kinases involved in cell signaling pathways critical for tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazoles are known for their effectiveness against various pathogens due to their ability to disrupt cellular processes in fungi and bacteria. Specifically, 5-ethyl-N'-hydroxy derivatives have shown promising antifungal activity while exhibiting lower antibacterial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide | Structure | Anticancer, Antimicrobial |

| 1-Phenyl-1H-1,2,3-triazole | Similar core structure | Moderate anticancer activity |

| 5-Methyl-N'-hydroxy derivatives | Similar functional groups | Enhanced antifungal activity |

This table illustrates that while similar compounds share structural features, their biological activities can vary significantly based on the presence of specific functional groups.

Research Applications

The versatility of 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide extends to several research applications:

Medicinal Chemistry:

Utilized as a scaffold for developing new therapeutic agents targeting various diseases due to its unique chemical properties.

Biological Studies:

Serves as a biochemical probe to investigate enzyme activities and metabolic pathways.

Material Science:

Explored for potential applications in creating novel materials with improved properties due to its chemical stability and reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, and what experimental conditions optimize yield?

- The synthesis of structurally analogous triazole-carboximidamides typically involves multi-step procedures. For example, similar compounds are synthesized via coupling reactions using reagents like EDCI and HOBt in DMF, followed by purification via preparative TLC or recrystallization (e.g., ethanol) . Key steps include:

- Condensation of intermediates under inert atmospheres.

- Monitoring reaction progress with TLC.

- Isolation using solvent extraction (e.g., chloroform/water) and acid/base washes.

- Optimization strategies: Adjust stoichiometry of coupling agents (1.1–1.2 equivalents), use triethylamine as a base, and maintain room temperature to minimize side reactions .

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

- Low water solubility is a common limitation for triazole derivatives . Mitigation strategies include:

- Co-solvents : Use DMSO or ethanol (≤1% v/v) to pre-dissolve the compound, ensuring biocompatibility with cell-based assays.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the carboximidamide moiety while preserving bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What analytical techniques are critical for characterizing purity and structure?

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substituent positions via - and -NMR (e.g., δ 2.66 ppm for methyl groups in similar compounds) .

- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for related triazole-carbohydrazides .

- HPLC-MS : Verify purity (>95%) and detect trace impurities using reverse-phase C18 columns and ESI-MS .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity and electronic properties of this compound?

- DFT Calculations : At the B3LYP/6-311++G(d,p) level, compute HOMO-LUMO gaps to assess charge-transfer potential and reactivity. For example, a triazole-carbohydrazide derivative showed a dipole moment of 4.6382 Debye, indicating polar interactions .

- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. Align the carboximidamide group with catalytic residues, as seen in docking studies of triazole inhibitors .

- ADME Prediction : Use SwissADME to evaluate drug-likeness (Lipinski’s Rule of Five) and blood-brain barrier permeability .

Q. How can contradictory bioactivity data between studies be systematically resolved?

- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

- Orthogonal Assays : Validate results across multiple platforms (e.g., enzymatic inhibition, cellular proliferation, and in vivo models) .

Q. What strategies resolve tautomerism-related ambiguities in structural analysis?

- Triazoles often exhibit ring-chain tautomerism, affecting reactivity. Techniques include:

- Variable-Temperature NMR : Monitor proton shifts to identify dominant tautomeric forms in solution .

- X-ray Diffraction : Resolve solid-state tautomeric structures, as shown for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .

- Theoretical Modeling : Compare computed IR spectra with experimental data to assign tautomeric conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.